2-Methoxy-4-methylbenzenesulfonamide
Overview
Description
2-Methoxy-4-methylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol . It is a sulfonamide derivative, characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with a sulfonamide functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Methoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-4-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxy-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Scientific Research Applications
2-Methoxy-4-methylbenzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group, which can mimic biological substrates.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of antibacterial and antifungal agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylbenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking the active site. This inhibition can affect various biochemical pathways, making it useful in drug development and biochemical research .
Comparison with Similar Compounds
2-Methoxy-4-methylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:
4-Methylbenzenesulfonamide: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-Methoxybenzenesulfonamide: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide: Contains an additional methoxy group on the phenyl ring, potentially altering its chemical and biological properties
These comparisons highlight the unique structural features of this compound and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
2-methoxy-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUFSEOISDLWMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408240 | |
Record name | 2-methoxy-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-39-1 | |
Record name | 2-methoxy-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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